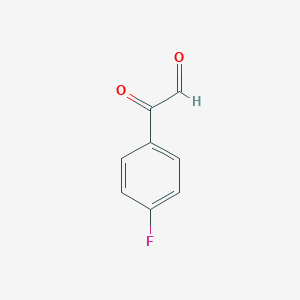

2-(4-Fluorophenyl)-2-oxoacetaldehyde

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWSCROFORAGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193308 | |

| Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-32-7 | |

| Record name | (4-Fluorophenyl)glyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 403-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-oxoacetaldehyde

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 2-(4-Fluorophenyl)-2-oxoacetaldehyde, a valuable α-ketoaldehyde intermediate in modern organic and medicinal chemistry. Also known as (4-fluorophenyl)glyoxal, this compound serves as a versatile building block for a wide array of complex molecules, including heterocyclic systems and potential pharmaceutical agents.[1][2] Its utility is amplified by the presence of a fluorine atom, which can impart desirable properties such as enhanced metabolic stability, improved membrane permeability, and stronger target binding affinity in drug candidates.[1] This document focuses on the most prevalent and reliable synthetic route: the selenium dioxide-mediated oxidation of 4'-fluoroacetophenone, commonly known as the Riley oxidation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of characterization, safety, and data interpretation essential for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound in Modern Synthesis

The molecular architecture of this compound, featuring two distinct and reactive carbonyl functionalities—an aldehyde and a ketone—adjacent to a fluorinated phenyl ring, renders it a highly strategic precursor in synthetic campaigns.[1][2] The dual electrophilic sites allow for selective and diverse chemical transformations, enabling the construction of complex molecular scaffolds.

The incorporation of fluorine is a cornerstone of modern drug design. In this molecule, the para-fluoro substituent offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation (e.g., para-hydroxylation), thereby increasing the in vivo half-life of a drug molecule.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, enhancing binding affinity and potency.[1]

-

Modulated Physicochemical Properties: The fluorine atom can influence properties like lipophilicity and pKa, which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Consequently, this compound is a sought-after intermediate for synthesizing nitrogen-containing heterocycles (e.g., imidazoles, quinoxalines) and other scaffolds relevant to kinase inhibitors and various therapeutic areas.[1]

Primary Synthetic Pathway: The Riley Oxidation of 4'-Fluoroacetophenone

While various methods exist for the synthesis of 1,2-dicarbonyl compounds, the direct oxidation of the α-methyl group of an acetophenone derivative is among the most efficient and widely documented approaches.[3][4][5] The starting material for this synthesis, 4'-fluoroacetophenone, is a readily available commercial chemical, making this route both practical and economically viable for laboratory and industrial scales.[6][7][8][9]

The core transformation is the Riley oxidation , a classic and robust reaction that utilizes selenium dioxide (SeO₂) to convert an active methylene or methyl group adjacent to a carbonyl into a new carbonyl group, thus forming an α-diketone or, in this case, an α-ketoaldehyde.[10][11][12]

Mechanistic Deep Dive: The Rationale Behind the Riley Oxidation

Understanding the mechanism of the Riley oxidation is paramount to appreciating its reliability and for troubleshooting the reaction. The process is a sophisticated sequence of acid-base chemistry, electrophilic attack, and redox transformations.

The generally accepted mechanism for the oxidation of a ketone's α-methylene position proceeds as follows:

-

Enolization: The reaction is initiated by the acid- or self-catalyzed enolization of the starting ketone, 4'-fluoroacetophenone, to form its corresponding enol tautomer. This step is critical as it generates the nucleophilic species required for the subsequent step.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic selenium atom of selenium dioxide (SeO₂).[12][13][14]

-

Rearrangement and Dehydration: A series of proton transfers and rearrangements ensue, leading to the formation of a key intermediate and the elimination of a molecule of water.

-

Hydration: A second molecule of water then attacks the α-carbon.[12]

-

Final Elimination: The final step involves the collapse of the intermediate, releasing selenic acid (H₂SeO₃) and liberating the desired 1,2-dicarbonyl product. The selenium is reduced in the process, often precipitating as elemental red selenium (Se).[12][13]

// Nodes sub [label="4'-Fluoroacetophenone"]; enol [label="Enol Tautomer"]; seo2 [label="SeO₂"]; intermediate1 [label="Initial Adduct"]; intermediate2 [label="Seleninic Acid Ester"]; intermediate3 [label="Hydrated Intermediate"]; product [label="this compound"]; h2o_in [label="H₂O"]; h2o_out [label="H₂O"]; se_out [label="Se(0) + H₂SeO₃"];

// Edges sub -> enol [label="Enolization"]; {rank=same; enol; seo2;} enol -> intermediate1 [label="Electrophilic Attack"]; seo2 -> intermediate1; intermediate1 -> intermediate2 [label="- H₂O"]; intermediate2 -> intermediate3 [label="+ H₂O"]; intermediate3 -> product [label="Elimination"]; product -> se_out [style=dotted];

} dots Caption: Mechanism of the Riley Oxidation.

This method is particularly well-suited for this transformation because the α-methyl group of acetophenone is readily activated for oxidation, and the reaction conditions are generally tolerant of the fluoro-aromatic moiety.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes justifications that contribute to a self-validating workflow, where successful completion of one stage provides confidence for proceeding to the next.

Materials and Reagents

| Reagent/Material | Formula | CAS Number | Supplier Suggestion | Notes |

| 4'-Fluoroacetophenone | C₈H₇FO | 403-42-9 | Sigma-Aldrich, TCI | Ensure purity >98% |

| Selenium Dioxide | SeO₂ | 7446-08-4 | Acros Organics | Highly Toxic . Handle with extreme caution. |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 123-91-1 | Fisher Scientific | Solvent. Acetic acid can also be used.[11] |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | VWR | For extraction and washing. |

| Celite® (Diatomaceous Earth) | 61790-53-2 | Sigma-Aldrich | Filtration aid. | |

| Silica Gel (230-400 mesh) | SiO₂ | 7631-86-9 | Sorbent Technologies | For column chromatography. |

Step-by-Step Experimental Procedure

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", fontname="Arial", fontcolor="#5F6368"];

} dots Caption: Experimental workflow for synthesis.

-

Reaction Setup (Justification: Proper stoichiometry and safe containment are key for reaction success and safety).

-

To a pressure tube equipped with a magnetic stir bar, add 4'-fluoroacetophenone (e.g., 1.0 eq, 85.3 µmol, 11.8 mg).

-

Add anhydrous 1,4-dioxane (e.g., 9 mL) to dissolve the starting material.[14]

-

-

Reagent Addition (Justification: Stoichiometric excess of SeO₂ can drive the reaction to completion, but catalytic amounts with a co-oxidant can be used in greener protocols).

-

In a well-ventilated fume hood, carefully add selenium dioxide (e.g., 2.0 eq, 170.6 µmol, 18.9 mg) in one portion at room temperature (23 °C).[14]

-

CAUTION: Selenium dioxide is highly toxic and sublimes. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

-

Reaction Conditions (Justification: Elevated temperature is required to overcome the activation energy of the C-H oxidation).

-

Securely seal the pressure tube.

-

Heat the resulting suspension to 100 °C in a pre-heated oil bath or heating block.[14]

-

Stir the mixture vigorously to ensure efficient mixing of the heterogeneous solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-12 hours.[14]

-

-

Work-up and Isolation (Justification: This sequence effectively removes the solid selenium byproduct and isolates the crude product from the solvent).

-

After the reaction is complete (as judged by TLC), cease heating and allow the mixture to cool to room temperature.

-

Dilute the dark suspension with a significant volume of diethyl ether (e.g., 50 mL). This precipitates any remaining solids and reduces product solubility in the solvent for the next step.

-

Prepare a short plug of Celite® in a Büchner funnel and filter the suspension under vacuum. The Celite® pad will trap the fine black/red precipitate of elemental selenium.

-

Wash the filter cake thoroughly with additional diethyl ether (2 x 20 mL) to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification (Justification: Chromatography is essential to remove unreacted starting material and non-polar side products, yielding the pure α-ketoaldehyde).

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield this compound, often as a pale yellow oil or solid hydrate. A typical yield is around 70%.[14]

-

Characterization and Quality Control

Validation of the final product's identity and purity is non-negotiable. The compound is often isolated as its more stable hydrate form.[2][15][16]

| Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.5-9.8 (s, 1H, -CHO), δ ~7.9-8.1 (m, 2H, Ar-H ortho to C=O), δ ~7.1-7.3 (m, 2H, Ar-H ortho to F). The hydrate form will show different shifts and a methine proton signal. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~185-195 (C=O, ketone), δ ~185-195 (C=O, aldehyde), δ ~165 (d, ¹JCF, C-F), aromatic carbons (δ ~115-135). |

| IR Spectroscopy (ATR) | ν ~1710-1730 cm⁻¹ (aldehyde C=O stretch), ν ~1680-1700 cm⁻¹ (ketone C=O stretch), ν ~1220-1240 cm⁻¹ (C-F stretch). |

| Mass Spec. (ESI+) | C₈H₅FO₂ requires m/z = 152.03. Found [M+H]⁺ = 153.04 or [M+Na]⁺ = 175.02. |

Safety and Trustworthiness: Handling Selenium Compounds

The primary hazard in this synthesis is the use of selenium dioxide and the generation of selenium-containing byproducts.[4][10]

-

Toxicity: All selenium compounds should be regarded as highly toxic if inhaled, ingested, or absorbed through the skin. Operations must be confined to a high-performance chemical fume hood.

-

Waste Disposal: Selenium waste is hazardous. Aqueous layers from any extractions should be treated to precipitate selenium (e.g., with sodium bisulfite) before being collected for hazardous waste disposal. All solid selenium waste (from filtration) must be collected in a designated, sealed hazardous waste container. Adherence to institutional and local environmental regulations is mandatory.

By implementing these safety and disposal protocols, the procedure maintains its integrity as a trustworthy and responsible scientific method.

Conclusion

The synthesis of this compound via the Riley oxidation of 4'-fluoroacetophenone is a highly effective and well-documented method. It provides reliable access to a key intermediate for pharmaceutical research and development. This guide has detailed the causal logic behind the reaction mechanism and experimental choices, offering a robust, step-by-step protocol designed for reproducibility and safety. By understanding the core principles and adhering to the outlined procedures for execution, characterization, and waste management, researchers can confidently and responsibly synthesize this valuable chemical building block.

References

-

NROChemstry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

Anonymous. (n.d.). Selenium-Dioxide. Retrieved from [Link]

-

Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

-

Sato, T., & Ohta, M. (1955). The Selenium Dioxide Oxidation of Substituted Acetophenones. Bulletin of the Chemical Society of Japan, 28(4), 281-282. Retrieved from [Link]

-

NROChemstry. (n.d.). Riley Oxidation Experimental Procedure. Retrieved from a sub-section of the main Riley Oxidation page, likely within a members or detailed view. A direct public link to the specific procedure is not available, but the main page is cited as[13].

-

ResearchGate. (n.d.). Mechanisms proposed over the years for Riley oxidation. Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

Kloc, K., Młochowski, J., & Syper, L. (2007). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Chemistry, 12(3), 359-376. Retrieved from [Link]

-

Padmanabhan, S., et al. (2009). Chemoselective Selenium Dioxide Oxidation of 1,4-Adducts Derived from Substituted Arylidene Acetophenones. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(7), 1849-1857. Retrieved from [Link]

-

Wang, C., et al. (2019). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 55(74), 11063-11066. Retrieved from [Link]

-

El-Gazzar, A. A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-134. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylglyoxal. Retrieved from [Link]

-

Richman, J. E., Herrmann, J. L., & Schlessinger, R. H. (1973). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. Tetrahedron Letters, 14(33), 3267-3270. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluoroanilino)-2-(4-fluorophenyl)acetaldehyde. Retrieved from [Link]

-

Sheng, J., et al. (2007). An Efficient Method for the α-Acetoxylation of Ketones. Synthesis, 2007(8), 1165-1168. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzalacetophenone. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(4-Fluorophenyl)phenyl]-2-oxoacetaldehyde. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

-

Al-Buriahi, A. K., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5409. Retrieved from [Link]

- CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). (2015). Google Patents.

-

FDA Global Substance Registration System. (n.d.). 4'-FLUOROACETOPHENONE. Retrieved from [Link]

-

Sharma, G. V. R., & Reddy, T. S. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents.

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-317157) | 403-32-7 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. academic.oup.com [academic.oup.com]

- 4. adichemistry.com [adichemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 7. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 8. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4′-フルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. grokipedia.com [grokipedia.com]

- 12. Riley oxidation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Riley Oxidation | NROChemistry [nrochemistry.com]

- 15. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]

- 16. 7468-86-2|this compound hydrate|BLD Pharm [bldpharm.com]

physicochemical properties of (4-fluorophenyl)glyoxal

An In-Depth Technical Guide to the Physicochemical Properties and Applications of (4-Fluorophenyl)glyoxal

Introduction

(4-Fluorophenyl)glyoxal is a bifunctional organic compound featuring a highly reactive 1,2-dicarbonyl (glyoxal) moiety attached to a fluorinated aromatic ring. This unique structural combination makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The presence of the fluorine atom can significantly alter the electronic properties of the molecule and impart desirable characteristics, such as enhanced metabolic stability or modified biological activity, to its derivatives.[1] While the anhydrous form exists, the compound is most commonly supplied and handled as its stable, crystalline hydrate, (4-fluorophenyl)glyoxal monohydrate, which mitigates the tendency of the parent aldehyde to polymerize.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Chemical Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. (4-Fluorophenyl)glyoxal is most frequently encountered as its monohydrate, a stable crystalline solid.[3][4] The anhydrous form is a yellow liquid that is less stable.[2][5] The key identifying and physical properties are summarized below.

Table 1: Chemical Identifiers for (4-Fluorophenyl)glyoxal and its Hydrate

| Identifier | Anhydrous (4-Fluorophenyl)glyoxal | (4-Fluorophenyl)glyoxal Monohydrate |

| IUPAC Name | 2-(4-fluorophenyl)-2-oxoacetaldehyde[6] | (4-fluorophenyl)(oxo)acetaldehyde hydrate[7] |

| Synonyms | p-Fluorophenylglyoxal | 4-Fluorophenylglyoxal hydrate[8] |

| CAS Number | 403-32-7[6][9] | 447-43-8[7][8] |

| Molecular Formula | C₈H₅FO₂[10] | C₈H₇FO₃[8][11] |

| Molecular Weight | 152.12 g/mol [10] | 170.14 g/mol [8][11] |

| InChI Key | IPWSCROFORAGJW-UHFFFAOYSA-N[6] | JZJXSEZCPBRRLU-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties of (4-Fluorophenyl)glyoxal Monohydrate

| Property | Value | Source(s) |

| Appearance | White to pale cream crystalline powder/solid | [3][4][6] |

| Melting Point | 80-88°C (range from multiple sources) | [8][11] |

| Boiling Point | 115°C @ 35 torr | [8][11] |

| Solubility | Soluble in water, alcohol, and ether | [3] |

| Storage Temp. | Inert atmosphere, freezer (-20°C recommended) | [11] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (4-fluorophenyl)glyoxal is critical for its successful application in synthesis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.

Expected Spectral Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) should appear as a singlet significantly downfield, typically in the range of 9.5-10.1 ppm. The aromatic protons will present as two multiplets due to the fluorine substitution. The two protons ortho to the carbonyl group will be the most deshielded (approx. 8.0-8.2 ppm), exhibiting coupling to the adjacent protons and the fluorine atom. The two protons ortho to the fluorine atom will appear further upfield (approx. 7.2-7.4 ppm).

-

¹³C NMR: The carbon spectrum will be characterized by two carbonyl carbon signals, one for the ketone and one for the aldehyde, typically in the range of 185-195 ppm.[11] The aromatic carbons will appear between 115-168 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (J C-F).[8]

-

FTIR: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretches, typically found in the region of 1680-1720 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. For the hydrate, a broad O-H stretching band will be observed around 3200-3500 cm⁻¹.

Experimental Protocol: Quality Control via ¹H NMR

This protocol describes a self-validating system for routine identity and purity assessment.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (4-fluorophenyl)glyoxal hydrate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a known amount of an internal standard with a sharp, isolated signal (e.g., tetramethylsilane (TMS) at 0 ppm or dimethyl sulfoxide (DMSO) at 2.50 ppm) for accurate chemical shift referencing.

-

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Ensure the spectral width encompasses the expected range (0-12 ppm).

-

Data Acquisition: Obtain a high signal-to-noise spectrum by acquiring a sufficient number of scans (typically 8-16).

-

Data Processing & Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum using the internal standard signal.

-

Integrate all signals. The ratio of the aldehydic proton to the total aromatic protons should be 1:4.

-

Causality Check: The presence of the downfield aldehyde singlet, coupled with the characteristic splitting pattern of the 4-fluorophenyl group, provides high confidence in the compound's identity. The absence of significant impurity signals validates its purity for subsequent reactions.

-

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity and purity of a supplied batch of the material.

Caption: Workflow for analytical verification of (4-fluorophenyl)glyoxal hydrate.

Synthesis, Purification, and Handling

The most common and reliable method for preparing aryl glyoxals is the oxidation of the corresponding α-methyl ketone.[12] For (4-fluorophenyl)glyoxal, this involves the oxidation of 4'-fluoroacetophenone using selenium dioxide (SeO₂), a reagent known for selectively oxidizing activated methylene groups adjacent to a carbonyl.[12]

Causality of Experimental Choice: Selenium Dioxide Oxidation

The choice of selenium dioxide is based on its established efficacy for this specific transformation, known as the Riley oxidation.[12] The reaction proceeds because the α-methylene group of the acetophenone is activated by the adjacent ketone, making it susceptible to oxidation. The reaction is typically performed in a solvent like dioxane with a small amount of water, which facilitates the reaction and the formation of the final hydrate product. Using the hydrate form is also a strategic choice for purification and storage; it is a stable, crystalline solid that can be easily purified by recrystallization, whereas the anhydrous glyoxal is a less stable liquid prone to polymerization.[2]

Experimental Protocol: Synthesis of (4-Fluorophenyl)glyoxal Hydrate

This protocol is adapted from established procedures for aryl glyoxal synthesis.[12][13]

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4'-fluoroacetophenone (e.g., 0.1 mol, 13.8 g) and 1,4-dioxane (100 mL).

-

Reagent Addition: To the stirred solution, add selenium dioxide (0.1 mol, 11.1 g) followed by water (2 mL).

-

Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. The solution will turn dark as black elemental selenium precipitates. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Decant the hot solution away from the precipitated selenium into a separate flask.

-

Remove the dioxane solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the resulting crude oil in hot water.

-

Treat the solution with activated carbon to remove colored impurities and filter through celite.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of the hydrate.

-

Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and air-dry.

-

-

Validation: Confirm the product's identity and purity using the analytical methods described in Section 2.

Visualization: Synthesis Workflow

Caption: Process flow diagram for the synthesis of (4-fluorophenyl)glyoxal hydrate.

Chemical Reactivity and Synthetic Utility

The synthetic power of (4-fluorophenyl)glyoxal stems from the electrophilic nature of its two adjacent carbonyl groups. This dicarbonyl system readily undergoes condensation reactions with binucleophiles, providing a direct route to various heterocyclic scaffolds.

Key Reaction: Quinoxaline Synthesis

A cornerstone application is the synthesis of quinoxalines via condensation with 1,2-diaminobenzenes. This reaction is highly efficient and serves as a classic example of the glyoxal's utility. The fluorine atom on the phenyl ring is carried into the final product, where it can serve as a metabolic blocking site or a key interaction point with a biological target.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)quinoxaline

This protocol is a standard method for quinoxaline formation.[14][10]

-

Setup: In a 50 mL round-bottom flask, dissolve (4-fluorophenyl)glyoxal monohydrate (10 mmol, 1.70 g) in ethanol (20 mL).

-

Nucleophile Addition: To this solution, add o-phenylenediamine (10 mmol, 1.08 g).

-

Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and proceeds rapidly. Monitor by TLC. For less reactive diamines, gentle heating (e.g., to 50°C) may be required.

-

Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual starting materials. The product is often pure enough for use, but can be further purified by recrystallization if needed.

Visualization: Key Reaction Pathways

Caption: Reactivity of (4-fluorophenyl)glyoxal with common binucleophiles.

Applications in Research and Drug Discovery

The utility of (4-fluorophenyl)glyoxal extends beyond basic synthesis into the applied fields of medicinal chemistry and drug discovery.

-

Scaffold for Bioactive Molecules: As demonstrated, it provides rapid access to quinoxalines, a privileged scaffold found in compounds with antibacterial, antiviral, and anti-cancer activities.[1]

-

Role of Fluorine: The strategic inclusion of fluorine is a well-established tactic in drug design.[1] The 4-fluoro substituent can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Chemical Probes: Phenylglyoxal and related compounds are known to react specifically with the guanidinium side chain of arginine residues in proteins. This reactivity allows (4-fluorophenyl)glyoxal to be used as a chemical probe to identify and modify arginine residues, helping to elucidate protein structure and function.

Safety and Handling

As with any laboratory chemical, proper handling of (4-fluorophenyl)glyoxal is essential. It is classified as an irritant.

Table 3: GHS Hazard Information for (4-Fluorophenyl)glyoxal Hydrate

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Source:[4]

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere in a freezer, to prevent moisture absorption and degradation.[3][11]

Conclusion

(4-Fluorophenyl)glyoxal, particularly in its stable hydrate form, is a high-value intermediate for chemical research. Its predictable reactivity, straightforward synthesis, and the advantageous properties conferred by its fluorinated ring make it an indispensable tool for constructing complex heterocyclic systems. A thorough understanding of its physicochemical properties, handling requirements, and synthetic potential enables researchers to leverage this reagent to its fullest extent in the pursuit of novel materials and therapeutic agents.

References

-

Vertex AI Search. 4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D. 15

-

Matrix Scientific. 4-Fluorophenyl glyoxal hydrate | 447-43-8. 16

-

ChemBK. 4-FLUOROPHENYLGLYOXAL MONOHYDRATE - Introduction. 17

-

Thermo Fisher Scientific. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis. 18

-

Sigma-Aldrich. 4-Fluorophenyl glyoxal hydrate | 447-43-8. 19

-

Sigma-Aldrich. 4-Fluorophenyl glyoxal hydrate | 447-43-8 (Product Page with Safety Info).

-

SpectraBase. 4-Fluorophenylglyoxal. 20

-

CymitQuimica. (4-Fluorophenyl)glyoxal | CAS 403-32-7. 21

-

Sigma-Aldrich. 4-Fluorophenyl glyoxal hydrate | 447-43-8 (Alternative Listing). 22

-

Fisher Scientific. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis. 23

-

SpectraBase. 4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts. 24

-

Wikipedia. Phenylglyoxal.

-

ChemicalBook. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8.

-

Organic Syntheses. Glyoxal, phenyl-.

-

ResearchGate. Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid.

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation.

-

Arkat USA, Inc. One-pot and efficient protocol for synthesis of quinoxaline derivatives.

-

NIH National Center for Biotechnology Information. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.

-

Encyclopedia.pub. Methods of Preparation of Quinoxalines.

-

PubMed. The reactions of phenylglyoxal and related reagents with amino acids.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. compoundchem.com [compoundchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. rsc.org [rsc.org]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. acgpubs.org [acgpubs.org]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. adichemistry.com [adichemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. soc.chim.it [soc.chim.it]

- 15. nbinno.com [nbinno.com]

- 16. 447-43-8 Cas No. | 4-Fluorophenyl glyoxal hydrate | Matrix Scientific [matrixscientific.com]

- 17. chembk.com [chembk.com]

- 18. L20272.03 [thermofisher.com]

- 19. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]

- 20. spectrabase.com [spectrabase.com]

- 21. CAS 403-32-7: (4-Fluorophenyl)glyoxal | CymitQuimica [cymitquimica.com]

- 22. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]

- 23. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 24. spectrabase.com [spectrabase.com]

2-(4-Fluorophenyl)-2-oxoacetaldehyde CAS number 403-32-7

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoacetaldehyde (CAS 403-32-7): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (also known as (4-Fluorophenyl)glyoxal), CAS number 403-32-7. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's strategic importance, physicochemical properties, synthesis protocols, chemical reactivity, and applications. As an α-ketoaldehyde, this molecule possesses two adjacent, highly reactive carbonyl groups, making it a versatile building block for constructing complex heterocyclic systems. The presence of a para-substituted fluorine atom significantly influences its electronic properties and confers desirable attributes for drug design, such as enhanced metabolic stability and target binding affinity. This guide offers field-proven synthetic protocols, mechanistic insights into its reactivity, and a discussion of its role as a key intermediate in the development of modern therapeutics, particularly kinase inhibitors.

Introduction to α-Ketoaldehydes in Medicinal Chemistry

The Strategic Importance of the α-Ketoaldehyde Moiety

α-Ketoaldehydes, characterized by two adjacent carbonyl groups, are highly valuable synthetic intermediates.[1] Their pronounced electrophilicity at both carbonyl carbons allows for a diverse range of chemical transformations. They serve as precursors for a wide array of important chemical structures, including α-keto esters, α-keto amides, quinoxalines, and morpholinones, often synthesized through straightforward, high-yield reactions.[1] This reactivity profile makes them powerful tools in combinatorial chemistry and the targeted synthesis of complex molecular architectures.

The Role of Fluorine in Modulating Pharmacological Properties

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom's high electronegativity and relatively small size can profoundly alter a molecule's properties. In the context of this compound, the para-fluoro substituent exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the dicarbonyl system.[2][3] Furthermore, in resulting drug molecules, the C-F bond can improve metabolic stability by blocking sites of oxidative metabolism and enhance target binding affinity through favorable hydrophobic and electrostatic interactions.[2]

Profile of this compound

This compound is an α-ketoaldehyde that combines the reactive dicarbonyl functionality with the beneficial properties of a fluorinated aromatic ring.[2] It is a key building block for synthesizing pharmaceuticals, particularly those targeting biological pathways where fluorinated compounds have shown efficacy.[2] Its utility extends from academic research to industrial-scale synthesis of complex organic molecules and materials.[2][4]

Physicochemical and Spectroscopic Profile

Compound Identification

A clear identification of this compound is critical for researchers. The compound is known by several names and is often available in its hydrate form, which has a separate CAS number.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | (4-Fluorophenyl)glyoxal, (p-Fluorophenyl)glyoxal[2][3] |

| CAS Number | 403-32-7 (Anhydrous)[2] |

| Hydrate CAS Number | 7468-86-2 (Monohydrate)[2][5] |

| Molecular Formula | C₈H₅FO₂[2][3] |

| Molecular Weight | 152.12 g/mol [2][3] |

| InChI Key | IPWSCROFORAGJW-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C=O)F[2][3] |

Physical Properties

The physical properties of the compound can vary based on purity and whether it is in its anhydrous or hydrated form.

| Property | Value | Source |

| Physical State | White Solid. May also exist as a liquid depending on conditions. | [3][4] |

| Melting Point | 84-88°C | [4] |

| Boiling Point | 115°C @ 35 mmHg | [4] |

| Solubility | Soluble in Chloroform, Methanol, Ethanol, Acetone. Less soluble in water. | [2][4] |

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structure suggests key features. In ¹H NMR spectroscopy, signals corresponding to the aromatic protons would be observed in the 7.1-8.2 ppm range, though a distinct signal for the highly reactive aldehyde proton is often not observed due to rapid exchange or hydration.[4] Infrared (IR) spectroscopy would reveal characteristic strong C=O stretching frequencies for both the ketone and aldehyde functionalities.

Synthesis and Purification

Overview of Synthetic Strategies for Aryl Glyoxals

The synthesis of α-ketoaldehydes like (4-Fluorophenyl)glyoxal can be achieved through various oxidative methods.[1] Traditional approaches often rely on stoichiometric oxidants like selenium dioxide.[4] Modern methods focus on catalytic systems, such as copper(I)-catalyzed oxidation of α-hydroxy ketones or gold(I)-catalyzed oxidation of alkynes, which offer greener and more efficient alternatives.[1][6] Another approach involves the oxidation of 2-oxo-primary alcohols using catalysts based on platinum or iron.[7]

Caption: Synthesis workflow for this compound.

Protocol: Selenium Dioxide Oxidation of 4-Fluoroacetophenone

This method remains a reliable and well-documented procedure for producing (4-Fluorophenyl)glyoxal with high yield.[4]

Expertise & Experience: Causality Behind Experimental Choices

-

Reagent: Selenium dioxide is a specific and effective oxidizing agent for converting activated methylene groups adjacent to a carbonyl (α-methyl ketones) into a new carbonyl group, forming a 1,2-dicarbonyl compound.

-

Solvent System: A mixture of dioxane and water is used. Dioxane solubilizes the organic starting material, while a small amount of water is necessary for the SeO2 oxidation mechanism to proceed.

-

Reflux: Heating the reaction to reflux for several hours ensures the reaction goes to completion. The progress can be effectively monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[4]

-

Workup: After the reaction, the mixture is filtered to remove the precipitated elemental selenium (a byproduct). The product is often isolated as a viscous oil first, which upon stirring with water, crystallizes or solidifies, often as the stable hydrate.[4] This step is crucial for purification.

Step-by-Step Methodology

-

Reagent Preparation: To a solution of 4-fluoroacetophenone (1.0 eq) in dioxane (approx. 12 mL per gram of ketone), add water (approx. 0.35 mL per gram of ketone).[4]

-

Oxidant Addition: Add selenium dioxide (1.0 eq) to the mixture.[4]

-

Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 5 to 6 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

-

Filtration: Cool the reaction mixture to room temperature and filter to remove the black selenium byproduct.[4]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous, oily residue.[4]

-

Hydration & Isolation: Add water to the residue and stir vigorously for several hours (e.g., 12 hours) to induce crystallization/solidification.[4]

-

Final Purification: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-fluorophenylglyoxal, typically as its hydrate.[4] An 85% yield has been reported for this procedure.[4]

Alternative & Modern Synthetic Approaches

For laboratories seeking to avoid stoichiometric heavy metal oxidants, a highly efficient alternative is the copper(I)-catalyzed aerobic oxidation of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-fluorophenyl)ethan-1-one. This method uses inexpensive copper catalysts and molecular oxygen as the terminal oxidant, making it a more sustainable and industrially applicable process.[1][6]

Chemical Reactivity and Mechanistic Considerations

The Electrophilic Nature of the Dicarbonyl System

The reactivity of this compound is dominated by the two adjacent carbonyl groups, which are activated by mutual electron withdrawal and further potentiated by the inductive effect of the para-fluorine atom.[2] The aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl due to lesser steric hindrance.

Caption: Key reaction pathways for this compound.

Key Synthetic Transformations

-

5.2.1 Quinoxaline Synthesis: This is a classic and highly reliable reaction for identifying and derivatizing α-dicarbonyl compounds. Reaction with ortho-phenylenediamines leads to the formation of quinoxaline heterocycles in high yield, a scaffold present in many biologically active molecules.

-

5.2.2 Nucleophilic Addition: Both carbonyls are susceptible to attack by nucleophiles like Grignard reagents or organolithiums, leading to the formation of diols or other alcohol derivatives.[2] Selective reaction at the more reactive aldehyde position is often possible under controlled conditions.

-

5.2.3 Oxidation: The aldehyde functional group can be selectively oxidized to a carboxylic acid using mild oxidizing agents, yielding (4-fluorophenyl)glyoxylic acid, another valuable synthetic intermediate.[2]

Applications in Drug Discovery and Organic Synthesis

Role as a Key Building Block

This compound is a cornerstone intermediate for accessing a wide range of molecular frameworks.[2] Its ability to participate in cyclization and condensation reactions makes it invaluable for generating libraries of heterocyclic compounds for high-throughput screening in drug discovery programs.[3]

Case Study: The 4-Fluorophenyl Moiety in Kinase Inhibitors

The 4-fluorophenyl group is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[2] The fluorine atom often forms critical interactions within the kinase active site. Using this compound as a starting material allows for the direct incorporation of this privileged substructure into novel inhibitor scaffolds, streamlining the synthetic process.[2]

Caption: Conceptual workflow for drug discovery using the title compound.

Safety, Handling, and Storage

Hazard Assessment

Specific GHS hazard data for this compound is limited. However, based on its structure as a reactive dicarbonyl and available data for related compounds, caution is warranted. An intraperitoneal LD50 of 681 mg/kg in mice suggests moderate acute toxicity.[4] Like many aldehydes and ketones, it should be considered an irritant to the skin, eyes, and respiratory system.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Several suppliers recommend storage in a freezer at or below -20°C under an inert atmosphere to maximize long-term stability.[5][8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and heat or sources of ignition.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique combination of a reactive α-dicarbonyl core and a pharmacologically relevant fluorinated phenyl ring makes it an indispensable tool for the modern researcher. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables its effective and safe utilization in the development of novel therapeutics and complex organic materials.

References

- Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications (RSC Publishing).

- Synthesis of α-keto aldehydes via selective Cu(I)-catalyzed oxidation of α-hydroxy ketones. RSC Publishing.

- This compound. EvitaChem.

- 403-32-7 | CAS DataBase. ChemicalBook.

- CAS 403-32-7: (4-Fluorophenyl)glyoxal. CymitQuimica.

- Method for producing alpha-ketoaldehyde compound. Google Patents.

- SAFETY DATA SHEET. Sigma-Aldrich.

- This compound. BLD Pharm.

- This compound hydrate. BLD Pharm.

Sources

- 1. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound (EVT-317157) | 403-32-7 [evitachem.com]

- 3. CAS 403-32-7: (4-Fluorophenyl)glyoxal | CymitQuimica [cymitquimica.com]

- 4. 403-32-7 | CAS DataBase [m.chemicalbook.com]

- 5. 7468-86-2|this compound hydrate|BLD Pharm [bldpharm.com]

- 6. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. WO2013018626A1 - Method for producing alpha-ketoaldehyde compound - Google Patents [patents.google.com]

- 8. 403-32-7|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-2-oxoacetaldehyde

Introduction

2-(4-Fluorophenyl)-2-oxoacetaldehyde, also known as (4-fluorophenyl)glyoxal, is an α-ketoaldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive aldehyde, a ketone, and a fluorinated aromatic ring, makes it a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1] The fluorine substituent can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. We will delve into the interpretation of its spectral features, discuss the critical influence of solvent and hydration on its structure, and provide robust protocols for data acquisition.

Molecular Structure and Chemical Environment

The core of this compound consists of a phenyl ring substituted with a highly electronegative fluorine atom at the para position. This ring is attached to a two-carbon glyoxal unit containing both a ketone and an aldehyde functional group. The conjugation of the aromatic ring with the ketone influences the electronic distribution across the molecule.

A critical aspect of α-ketoaldehydes is their propensity to exist in equilibrium with other forms, primarily a hydrate (gem-diol) in the presence of water or protic solvents. This equilibrium is a crucial consideration in spectroscopic analysis, as the observed spectrum is often a representation of the mixture of these species.

Caption: Equilibrium between the anhydrous aldehyde and its hydrate form.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the absorptions of the carbonyl groups and the aromatic ring.

Expected IR Absorption Frequencies

The key diagnostic bands in the IR spectrum are summarized below. The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[2][3][4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Comments |

| Aldehyde C-H Stretch | 2880-2800 and 2780-2700 | Weak-Medium | Often appears as a pair of bands. The lower frequency band is particularly diagnostic for aldehydes.[2][3][5] |

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium | Characteristic of sp² C-H bonds in the phenyl ring.[5] |

| Ketone C=O Stretch | ~1690-1680 | Strong | Frequency is lowered due to conjugation with the aromatic ring.[2][4] This is typically the most intense band in the spectrum.[6] |

| Aldehyde C=O Stretch | ~1710-1700 | Strong | Also influenced by conjugation, but generally at a slightly higher frequency than the conjugated ketone. |

| Aromatic C=C Stretch | 1600-1450 | Medium | A series of bands related to the vibrations of the phenyl ring. |

| C-F Stretch | 1250-1100 | Strong | A strong, characteristic absorption for the aryl-fluoride bond. |

Note: In the presence of the hydrate, a broad O-H stretching band would appear around 3500-3200 cm⁻¹, and the intensity of the carbonyl C=O stretching bands would decrease.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of this compound.

Methodology: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation:

-

Ensure the sample is dry to minimize the observation of the hydrate form. If the anhydrous form is desired, the sample should be dried under vacuum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup (Typical Parameters):

-

Spectrometer: A research-grade FT-IR spectrometer.

-

Accessory: Single-reflection diamond ATR.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans for a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the major peaks with their corresponding wavenumbers (cm⁻¹).

-

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization. The spectra are highly dependent on the solvent used, due to the potential for hydrate formation.[7][8]

Expected ¹H NMR Spectral Data (Anhydrous Form)

The analysis is based on a standard deuterated solvent like Chloroform-d (CDCl₃), which is aprotic and less likely to promote hydrate formation.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comments |

| Aldehyde H | 9.5 - 10.0 | Singlet (s) | N/A | Highly deshielded proton, characteristic of aldehydes.[2][9][10] No adjacent protons to couple with. |

| Aromatic H (ortho to C=O) | 8.0 - 8.2 | Doublet of Doublets (dd) or Multiplet (m) | ~8-9 (ortho H-H), ~5-6 (meta H-F) | Deshielded due to the anisotropy of the adjacent carbonyl group. Shows coupling to the meta proton and the para fluorine. |

| Aromatic H (meta to C=O) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | ~8-9 (ortho H-H) | Less affected by the carbonyl group. Shows coupling to two ortho protons. |

Expected ¹³C NMR Spectral Data (Anhydrous Form)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comments |

| Ketone C=O | 190 - 195 | In the characteristic range for α,β-unsaturated/aromatic ketones.[2][3][11] |

| Aldehyde C=O | 185 - 190 | Slightly upfield from the ketone carbonyl. |

| Aromatic C (ipso, attached to C=O) | 130 - 135 | |

| Aromatic C (ortho to C=O) | 128 - 132 | |

| Aromatic C (meta to C=O) | 115 - 118 (doublet) | Chemical shift is influenced by the fluorine atom; exhibits C-F coupling. |

| Aromatic C (para, attached to F) | 165 - 170 (doublet) | Large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). |

The Impact of Hydration in NMR

If the NMR spectrum is acquired in a protic solvent (e.g., D₂O, Methanol-d₄) or if water is present, the hydrate form will be significant, and its signals will be observed.

-

¹H NMR of Hydrate:

-

The sharp aldehyde singlet at ~9.5-10.0 ppm will disappear or diminish significantly.

-

A new singlet will appear around 5.5-6.0 ppm, corresponding to the methine proton of the gem-diol [CH(OH)₂].

-

A broad signal for the two hydroxyl (-OH) protons will appear, the position of which is concentration and temperature-dependent. In D₂O, this signal will exchange and not be observed.

-

-

¹³C NMR of Hydrate:

-

The carbonyl signals will be replaced by a signal for the gem-diol carbon around 90-95 ppm.

-

Caption: Workflow for NMR analysis of this compound.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves to minimize water content.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required (though modern spectrometers can lock and reference to the residual solvent signal).

-

-

Instrument Setup (Typical Parameters for a 400 MHz Spectrometer):

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale. For CDCl₃, the residual proton signal is at 7.26 ppm (¹H) and the carbon signal is at 77.16 ppm (¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Identify and label the peaks in both spectra.

-

Conclusion

The spectroscopic characterization of this compound is straightforward but requires careful consideration of the compound's chemical environment. IR spectroscopy provides rapid confirmation of the key carbonyl and aromatic functional groups. NMR spectroscopy offers a detailed structural map but is highly sensitive to the presence of water, which can lead to the formation of a gem-diol hydrate. By employing anhydrous conditions and appropriate deuterated solvents, researchers can obtain clean spectra of the desired anhydrous aldehyde form. The data and protocols presented in this guide serve as a comprehensive resource for scientists working with this important synthetic intermediate, ensuring its accurate identification and use in further research and development.

References

- EvitaChem. (n.d.). This compound.

-

Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-317157) | 403-32-7 [evitachem.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

reactivity and stability of 2-(4-Fluorophenyl)-2-oxoacetaldehyde

An In-depth Technical Guide to the Reactivity and Stability of 2-(4-Fluorophenyl)-2-oxoacetaldehyde

Introduction

This compound, a prominent member of the aryl-α-ketoaldehyde family, is a bifunctional chemical intermediate of significant interest to the scientific community. Its structure, featuring a reactive aldehyde and a ketone moiety, is further activated by the presence of an electron-withdrawing fluorine atom on the phenyl ring. This unique electronic configuration imparts distinct chemical behaviors, making it a valuable building block in various domains, including organic synthesis, medicinal chemistry, and materials science.[1]

In medicinal chemistry, for instance, the 4-fluorophenyl group is a key pharmacophore in developing kinase inhibitors, where the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity.[1] As a synthetic intermediate, this compound serves as a precursor for more complex organic molecules. This guide provides a comprehensive technical overview of the synthesis, reactivity, stability, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is critical for its effective use and storage. Like many α-ketoaldehydes, it is prone to hydration and is often supplied and handled as the more stable monohydrate.[2][3]

Key Properties

The following table summarizes the essential physicochemical data for the compound and its common hydrate form.

| Property | Value (Anhydrous) | Value (Hydrate) | Reference(s) |

| IUPAC Name | This compound | This compound hydrate | [1] |

| CAS Number | 7468-86-2 (for hydrate) | 7468-86-2 | [4] |

| Molecular Formula | C₈H₅FO₂ | C₈H₇FO₃ | [1][4] |

| Molecular Weight | 152.12 g/mol | 170.14 g/mol | [4] |

| Appearance | Yellow Liquid (Anhydrous) / Solid (Hydrate) | Solid | [2] |

| Storage Temp. | 2-8°C, Sealed in dry conditions | 2-8°C, Sealed in dry conditions | [4] |

Protocol: Safe Handling and Storage

The reactivity of this compound necessitates stringent handling and storage protocols to ensure both user safety and compound integrity. The following procedures are based on best practices for analogous hazardous chemicals.[5][6][7]

1.2.1 Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use impervious gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat. Work clothes should be laundered separately.[5]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If handling the solid hydrate form where dust may be generated, a dust respirator is recommended.[6]

1.2.2 Handling:

-

Conduct all manipulations within a certified chemical fume hood.

-

Limit all unnecessary personal contact.[5]

-

Avoid generation of dust when working with the hydrate form. Use dry clean-up procedures like vacuuming with an explosion-proof machine; do not use air hoses for cleaning.[5]

-

Keep the container tightly closed when not in use.[6]

-

Do not eat, drink, or smoke in the handling area.[6]

-

Always wash hands thoroughly with soap and water after handling.[5]

1.2.3 Storage:

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[4]

-

Protect from environmental extremes, including moisture and direct sunlight.[5]

-

Store away from incompatible materials, particularly strong oxidizing agents.[7]

-

Protect containers against physical damage and inspect regularly for leaks.[5]

Part 2: Synthesis Pathways

Aryl-α-ketoaldehydes can be synthesized via several routes. A common and efficient laboratory-scale method involves the oxidation of an α-hydroxy ketone.[8] Another established method, particularly for phenylglyoxal and its derivatives, is the direct oxidation of the corresponding acetophenone using selenium dioxide.[2]

Workflow: Synthesis via Selenium Dioxide Oxidation

This protocol adapts the classic procedure for phenylglyoxal synthesis to its 4-fluoro analog.[2] The causality behind this choice is the high reliability and well-documented mechanism of SeO₂ for oxidizing activated methylene groups adjacent to a carbonyl.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-fluoroacetophenone (1 mole equivalent), selenium dioxide (1 mole equivalent), dioxane, and a small amount of water (e.g., 20 mL per mole of acetophenone).[2]

-

Reaction: Heat the mixture with stirring. The solids should dissolve, and the solution can be refluxed for approximately 4 hours. During this time, elemental selenium will precipitate as a black solid.[2]

-

Isolation: While still hot, carefully decant the solution away from the precipitated selenium.

-

Purification: Remove the dioxane and water from the decanted solution by distillation, preferably using a rotary evaporator. The remaining crude product can be purified by vacuum distillation to yield the anhydrous this compound as a yellow liquid.[2]

-

Hydrate Formation (Optional but Recommended for Stability): The purified liquid can be dissolved in 3-4 volumes of hot water. Upon cooling, the more stable monohydrate will crystallize and can be collected by filtration.[2]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two electrophilic carbonyl centers. The aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl due to reduced steric hindrance. The electron-withdrawing nature of the 4-fluorophenyl group further increases the electrophilicity of both carbonyl carbons, making the molecule highly susceptible to nucleophilic attack.[1][9]

Caption: Key nucleophilic addition reactions at the aldehyde carbonyl.

Key Reaction Classes

-

Hydration: In the presence of water, the aldehyde group rapidly and reversibly adds a water molecule to form a geminal-diol, also known as the hydrate.[10] This equilibrium heavily favors the hydrate for many α-ketoaldehydes, which explains its enhanced stability compared to the anhydrous form.[3]

-

Acetal Formation: With alcohols, under acidic catalysis, the compound first forms a hemiacetal, which can then react with a second alcohol molecule to form a stable acetal. This reaction is a common strategy for protecting the highly reactive aldehyde group during multi-step syntheses.[10]

-

Imine Formation: Primary amines react with the aldehyde (or ketone) in an addition-elimination sequence to form imines, also known as Schiff bases.[10] This reaction requires careful pH control to ensure protonation of the carbonyl and the presence of the free amine nucleophile.

-

Aldol and Claisen-Schmidt Condensations: While it lacks α-hydrogens relative to the ketone, the aldehyde can act as an electrophilic partner in condensation reactions with enolizable ketones or aldehydes, forming α,β-unsaturated products.[9]

-

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, forming 2-(4-fluorophenyl)glyoxylic acid. Common oxidizing agents can be employed, but care must be taken to avoid cleavage of the C-C bond between the carbonyls.[9]

Part 4: Stability and Degradation Profile

The inherent reactivity of this compound makes it susceptible to degradation over time, especially if not stored under optimal conditions. Understanding these pathways is crucial for ensuring the quality and reliability of experimental outcomes.

Major Degradation Pathways

-

Oxidative Degradation: The aldehyde moiety is highly susceptible to air oxidation, particularly in the presence of light or trace metal catalysts. This is often the primary degradation pathway, leading to the formation of the corresponding carboxylic acid impurity, 2-(4-fluorophenyl)glyoxylic acid.

-

Polymerization/Self-Condensation: Under acidic or basic conditions, the compound can undergo self-condensation reactions, similar to an aldol reaction, leading to the formation of oligomeric or polymeric materials. This is often observed as a discoloration or thickening of the material over time.

-

Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to yield a corresponding alcohol and a carboxylic acid. For this molecule, this would lead to 2-(4-fluorophenyl)glycolic acid and 2-(4-fluorophenyl)glyoxylic acid.

Caption: Potential degradation pathways for this compound.

Protocol: Stability Assessment via HPLC

This protocol provides a framework for evaluating the stability of the compound under forced degradation conditions, a common practice in drug development.

-

Stock Solution Preparation: Prepare a stock solution of this compound (hydrate form) in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add HCl to achieve a final concentration of 0.1 M.

-

Basic: Add NaOH to achieve a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to achieve a final concentration of 3%.

-

Thermal: Store a vial at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a vial to UV light.

-

Control: Keep one vial at the recommended storage temperature (2-8°C) protected from light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and UV detection.

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. This allows for the quantification of stability and the identification of the primary degradation pathways under different conditions.[11]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its dual carbonyl functionality, enhanced by the electronic effects of the 4-fluorophenyl group, provides a rich platform for synthetic transformations. However, this same reactivity predisposes the compound to instability and degradation through oxidation and polymerization. Successful application of this reagent hinges on a thorough understanding of its chemical nature, adherence to strict protocols for safe handling and storage, and the preferential use of its more stable hydrate form. By implementing the insights and methodologies outlined in this guide, researchers can effectively harness the synthetic potential of this valuable compound while ensuring the integrity and reproducibility of their work.

References

- EvitaChem. (n.d.). Buy this compound (EVT-317157). EvitaChem.

- Chemical Communications (RSC Publishing). (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry.

- Apollo Scientific. (2023, March 12). Phenylglyoxal monohydrate Safety Data Sheet. Apollo Scientific.

- Sigma-Aldrich. (2025, November 6). Phenylglyoxal hydrate Safety Data Sheet. Sigma-Aldrich.

- Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

- Organic Syntheses. (n.d.). Phenylglyoxal. Organic Syntheses Procedure.

- Fisher Scientific. (2025, December 19). Phenylglyoxal monohydrate Safety Data Sheet. Fisher Scientific.

- National Toxicology Program. (n.d.). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). U.S. Department of Health and Human Services.

- BLD Pharm. (n.d.). 7468-86-2|this compound hydrate. BLD Pharm.

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-317157) | 403-32-7 [evitachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 7468-86-2|this compound hydrate|BLD Pharm [bldpharm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]